Welcome to the BenchChem Online Store!
molecular formula C15H12N2O2 B8687215 1-(4-Nitrobenzyl)indole CAS No. 116611-36-0

1-(4-Nitrobenzyl)indole

Cat. No. B8687215
M. Wt: 252.27 g/mol
InChI Key: RVPTXIBMGYNFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06432987B1

Procedure details

A mixture of 5.28 g of sodium hydride (0.22 mol, mineral oil suspension) in 200 ml of dimethyl sulfoxide is treated with a solution of 23.4 g (0.2 mol) of indole in 100 ml of dimethyl sulfoxide. It is heated at 65° C. for 1 hour, then allowed to cool and 37.7 g (0.22 mol) of 4-nitrobenzyl chloride are then added dropwise. The solution is heated to 60° C., kept at room temperature for 14 hours and then poured into 700 ml of ater with stirring. The mixture is extracted in portions with a total of 300 ml of methylene chloride, the organic phase is dried using anhydrous sodium sulfate, filtered and the filtrate is concentrated in vacuo. The residue is purified on a silica gel column (silica gel 60, Merck AG, Darmstadt; eluent methylene chloride/ethanol 9:1, v/v).
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
37.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1.[N+:12]([C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Cl)=[CH:17][CH:16]=1)([O-:14])=[O:13]>CS(C)=O>[N+:12]([C:15]1[CH:22]=[CH:21][C:18]([CH2:19][N:3]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]=[CH:4]2)=[CH:17][CH:16]=1)([O-:14])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
23.4 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
37.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCl)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to 60° C.
ADDITION
Type
ADDITION
Details
poured into 700 ml of ater
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted in portions with a total of 300 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified on a silica gel column (silica gel 60, Merck AG, Darmstadt

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(CN2C=CC3=CC=CC=C23)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.